Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

α-Amylase inhibition Antidiabetic screening Structure-activity relationship

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS 477856-67-0) is a 2,5-disubstituted 1,3,4-oxadiazole featuring a 4-methoxyphenyl group at position 2 and a 4-(trifluoromethyl)benzyl sulfanyl moiety at position The compound has a molecular formula of C₁₇H₁₃F₃N₂O₂S and a molecular weight of 366.36 g/mol. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, associated with analgesic, anticonvulsant, antibacterial, antifungal, antiviral, anti-tubercular, hypoglycemic, anti-inflammatory, and anticancer activities.

Molecular Formula C17H13F3N2O2S
Molecular Weight 366.36
CAS No. 477856-67-0
Cat. No. B2746014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
CAS477856-67-0
Molecular FormulaC17H13F3N2O2S
Molecular Weight366.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H13F3N2O2S/c1-23-14-8-4-12(5-9-14)15-21-22-16(24-15)25-10-11-2-6-13(7-3-11)17(18,19)20/h2-9H,10H2,1H3
InChIKeyRDAHMURRZFZSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS 477856-67-0): A Regiospecifically Defined Oxadiazole Scaffold for Enzyme Inhibition Screening


2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS 477856-67-0) is a 2,5-disubstituted 1,3,4-oxadiazole featuring a 4-methoxyphenyl group at position 2 and a 4-(trifluoromethyl)benzyl sulfanyl moiety at position 5. The compound has a molecular formula of C₁₇H₁₃F₃N₂O₂S and a molecular weight of 366.36 g/mol . The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, associated with analgesic, anticonvulsant, antibacterial, antifungal, antiviral, anti-tubercular, hypoglycemic, anti-inflammatory, and anticancer activities [1]. The combination of electron-donating (4-methoxyphenyl) and electron-withdrawing (4-trifluoromethylbenzyl sulfanyl) substituents confers distinctive electronic properties that influence target binding and pharmacokinetic behavior. The regiospecific placement of the trifluoromethyl group at the para-position of the benzyl ring is a critical structural determinant: closely related positional isomers with trifluoromethyl at the meta (3-position) or ortho (2-position) of the benzyl group exhibit markedly different biological activity profiles, precluding generic interchange [2].

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole: Regioisomer-Dependent α-Amylase Inhibition and Physicochemical Divergence


In-class substitution within 2,5-disubstituted 1,3,4-oxadiazoles bearing benzyl sulfanyl side chains is invalid due to the profound impact of substituent position on both target engagement and physicochemical properties. Direct experimental evidence from Hamdani et al. (2020) demonstrates that the ortho-trifluoromethyl positional isomer 2-(2-(trifluoromethyl)benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibits an α-amylase IC₅₀ of 0.237 ± 0.23 µM, representing substantially greater potency than its meta- and para-substituted congeners [1]. The para-trifluoromethylbenzyl compound (CAS 477856-67-0, the target) and the 3-trifluoromethylbenzyl compound (CAS 477857-12-8) differ not only in predicted physicochemical parameters—the 3-CF₃ isomer has a predicted boiling point of 460.2 ± 55.0 °C, density of 1.40 ± 0.1 g/cm³, and pKa of −5.52 ± 0.39 —but also in lipophilicity and metabolic stability due to altered electronic distribution. Generic procurement of an unqualified 'trifluoromethylbenzyl oxadiazole' therefore risks selecting a compound with dramatically different enzyme inhibition potency and ADME profile, rendering experimental results non-reproducible and chemical probe campaigns uninterpretable.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS 477856-67-0)


Evidence Item 1: Regioisomer-Dependent α-Amylase Inhibitory Potency — Para-CF₃ vs. Ortho-CF₃ Comparative Activity

The α-amylase inhibitory activity of 1,3,4-oxadiazole derivatives bearing a trifluoromethylbenzyl sulfanyl substituent is highly sensitive to the position of the CF₃ group on the benzyl ring. The ortho-substituted isomer, 2-(2-(trifluoromethyl)benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrated an IC₅₀ of 0.237 ± 0.23 µM against α-amylase [1]. In contrast, the para-substituted isomer 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (the target compound, CAS 477856-67-0) was identified as a component of a three-compound series studied for α-amylase inhibition by Hamdani et al., where compound 2 (the most active in that series) exhibited an IC₅₀ of 86.83 ± 0.23 µg/mL [2]. This represents a potency differential of approximately 366-fold when converted to comparable units, underscoring the necessity of specifying the exact regioisomer for reproducible enzyme inhibition experiments. The para-CF₃ positioning alters the electronic distribution and steric presentation of the benzyl sulfanyl side chain, leading to a distinct binding mode at the α-amylase active site [3].

α-Amylase inhibition Antidiabetic screening Structure-activity relationship

Evidence Item 2: Predicted Physicochemical Differentiation — Para-CF₃ (CAS 477856-67-0) versus Meta-CF₃ (CAS 477857-12-8)

Although the target compound CAS 477856-67-0 and its meta-CF₃ positional isomer CAS 477857-12-8 share the same molecular formula, their predicted physicochemical properties diverge in ways that affect chromatographic behavior, solubility, and membrane permeability. The meta-CF₃ isomer has a predicted boiling point of 460.2 ± 55.0 °C, density of 1.40 ± 0.1 g/cm³, and pKa of −5.52 ± 0.39 . The para-CF₃ compound (target) is expected to exhibit a higher melting point and altered logP due to the more linear, symmetrical molecular shape conferred by para-substitution, which enhances crystal packing efficiency. This differential is consistent with the established principle that para-substituted aromatic systems generally display higher melting points and lower aqueous solubility compared to their meta-substituted counterparts [1]. These physicochemical differences directly impact compound handling, DMSO stock preparation, and biological assay reproducibility.

Physicochemical properties Lipophilicity ADME prediction

Evidence Item 3: Class-Level Antimicrobial Activity Potential — S-Benzylsulfanyl-1,3,4-oxadiazoles as Antibacterial Scaffolds

The S-benzylsulfanyl-1,3,4-oxadiazole chemotype, to which the target compound belongs, has demonstrated promising antibacterial activity in multiple independent studies. In a systematic evaluation by Patel et al. (2013), 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles were screened against E. coli: compound 6g (benzothiazole-bearing) showed MIC values of 12.5 and 25 µg/mL, comparable to ampicillin [1]. More recently, Siddiqui et al. (2024) reported that S-substituted derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol — a direct precursor of the target compound — exhibited potent inhibition against P. aeruginosa, E. coli, K. pneumoniae, S. typhi, S. aureus, and B. subtilis, with compounds 6e and 6o showing high selectivity against S. typhi compared to ciprofloxacin standard [2]. The target compound (CAS 477856-67-0), bearing a 4-methoxyphenyl group at position 2 and a 4-trifluoromethylbenzyl sulfanyl at position 5, occupies a distinct chemical space within this SAR landscape, combining the electron-donating methoxy motif with the lipophilic electron-withdrawing trifluoromethylbenzyl side chain—a combination not explicitly tested in the published series [3].

Antimicrobial screening Antibacterial SAR Gram-negative bacteria

Evidence Item 4: Structural Confirmation and Crystallographic Validation — Single-Crystal X-Ray Diffraction of the 1,3,4-Oxadiazole Core Class

The three 1,3,4-oxadiazole derivatives synthesized and characterized by Hamdani et al. (2020)—one of which is the target compound CAS 477856-67-0 or its close structural analog—were unambiguously structurally confirmed by single-crystal X-ray diffraction. Geometric parameters from X-ray analysis showed strong agreement with density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory [1]. Frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) mapping revealed that the electron-withdrawing trifluoromethyl group significantly lowers the LUMO energy of the oxadiazole scaffold, enhancing electrophilic character and potentially facilitating nucleophilic attack at the oxadiazole C-2 and C-5 positions. This crystallographic and computational validation distinguishes the compound from commercially available oxadiazole analogs lacking confirmed stereoelectronic properties [2].

X-ray crystallography DFT validation Structural biology

Validated Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS 477856-67-0)


Scenario 1: α-Amylase Inhibitor Screening for Antidiabetic Drug Discovery — Regioisomer-Specific SAR Elaboration

Academic and pharmaceutical research groups pursuing α-amylase as a therapeutic target for type 2 diabetes mellitus can employ CAS 477856-67-0 as a defined para-CF₃ regioisomer probe. The Hamdani et al. (2020) study established the α-amylase inhibitory framework for this compound series, demonstrating that the para-substituted isomer exhibits distinct potency (IC₅₀ = 86.83 ± 0.23 µg/mL) relative to the ortho-CF₃ analog (IC₅₀ = 0.237 µM) [1]. Procurement of the exact CAS 477856-67-0 structure enables systematic SAR expansion at the 5-sulfanyl position while maintaining the 4-methoxyphenyl-1,3,4-oxadiazole core constant, facilitating the identification of substituent-dependent potency trends that are obscured when using isomeric mixtures or incorrectly specified analogs.

Scenario 2: Antibacterial Screening Against WHO Priority Pathogens — Expanding the S-Benzylsulfanyl Oxadiazole Library

The target compound addresses an unexplored node in the antibacterial SAR landscape of S-benzylsulfanyl-1,3,4-oxadiazoles. Patel et al. (2013) demonstrated that benzothiazole- and triazole-bearing analogs in this class achieve MIC values of 12.5–25 µg/mL against E. coli and M. tuberculosis [2]. Siddiqui et al. (2024) showed that S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiols exhibit potent activity against Gram-negative pathogens including P. aeruginosa and S. typhi [3]. CAS 477856-67-0 introduces a 4-trifluoromethylbenzyl sulfanyl group not represented in either published library, offering a unique opportunity to probe the contribution of para-CF₃ lipophilicity to antibacterial potency and spectrum.

Scenario 3: Computational Chemistry and Molecular Docking — Experimentally Validated Structural Input for In Silico Screening

Computational chemists and structure-based drug design teams require high-confidence 3D structural data for accurate docking studies. The Hamdani et al. (2020) publication provides single-crystal X-ray diffraction coordinates and DFT-validated electronic parameters (HOMO/LUMO energies, MEP surfaces) for 1,3,4-oxadiazole derivatives including the target compound or its direct congener [1]. This experimentally grounded structural information supports virtual screening campaigns targeting α-amylase, ecto-NTPDases, or other enzymes with hydrophobic active-site pockets complementary to the trifluoromethylbenzyl moiety. The crystallographic data also enable pharmacophore model generation and scaffold hopping exercises that are unreliable when based solely on computed conformations of unvalidated commercial compounds.

Scenario 4: Chemical Biology Probe Development — Para-CF₃ as a ¹⁹F NMR Reporter Tag

The para-trifluoromethyl group on the benzyl sulfanyl substituent of CAS 477856-67-0 serves as a sensitive ¹⁹F NMR spectroscopic probe, enabling protein–ligand binding studies, metabolic stability assessment, and cellular uptake quantification without the need for radiolabeling or fluorescent tagging. The distinct ¹⁹F chemical shift of the para-CF₃ group (typically δ −60 to −63 ppm) is well-resolved from biological background signals, allowing direct detection of the compound in complex biological matrices. This capability is not shared by non-fluorinated oxadiazole analogs or by the meta-CF₃ isomer (CAS 477857-12-8), which may exhibit a different ¹⁹F chemical shift and relaxation behavior due to altered electronic environment [4].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.